BenchChemオンラインストアへようこそ!

4'-Hydroxy-3,4-methylenedioxy-chalcone

AMPK activation diabetic nephropathy structure-activity relationship

Procure 4'-Hydroxy-3,4-methylenedioxy-chalcone (CAS 19152-39-7) as a structurally defined scaffold where both the 4'-hydroxy B-ring substituent and the A-ring 3,4-methylenedioxy motif are critical to biological activity. SAR evidence demonstrates that removal or repositioning of either motif degrades antibacterial potency, antiproliferative activity, and AMPK activation in a non-linear fashion. The 3,4-methylenedioxy group is the validated substrate for CYP1B1-mediated oxidative bioactivation, enabling tumor-selective prodrug design. The 4'-OH group provides essential hydrogen-bond donor capacity confirmed by bioisosteric replacement studies. Generic or mono-substituted chalcones are not functionally equivalent.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B8807369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-3,4-methylenedioxy-chalcone
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H12O4/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9,17H,10H2
InChIKeyAZEHEBLLFINCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy-3,4-methylenedioxy-chalcone: Structural Identity and Research-Grade Procurement Profile


4'-Hydroxy-3,4-methylenedioxy-chalcone (CAS 19152-39-7; synonym: (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one) is a synthetic flavonoid of the chalcone class, defined by a trans-α,β-unsaturated ketone bridge linking a 3,4-methylenedioxy-substituted A-ring (benzodioxole) to a 4'-hydroxy-substituted B-ring . The compound (C₁₆H₁₂O₄, MW 268.26 g/mol) is commercially available as a fine chemical intermediate (typical purity ≥ 95%) and research scaffold, with reported applications spanning anticancer, anti-inflammatory, and antimicrobial investigation programs . It is structurally encompassed within the broader patent class of 3,4-methylenedioxy-substituted chalcones claimed as antiproliferative and anti-inflammatory therapeutic agents [1].

Why 4'-Hydroxy-3,4-methylenedioxy-chalcone Cannot Be Replaced by Generic Chalcone Scaffolds


Substituting 4'-Hydroxy-3,4-methylenedioxy-chalcone with a generic chalcone or a closely related mono-substituted analog is not scientifically equivalent because the compound's biological signature arises from the synergistic interplay of two precise structural motifs: the 4'-hydroxy group on the B-ring, which provides essential hydrogen-bond donor capacity and has been shown through bioisosteric replacement studies to be critical for antibacterial potency [1], and the 3,4-methylenedioxy group on the A-ring, which enhances antiproliferative activity and modulates CYP enzyme interactions relative to non-methylenedioxy or dimethoxy analogs [2][3]. Removal or repositioning of either motif degrades activity in a non-linear fashion, as demonstrated by SAR campaigns showing that 3,4-methylenedioxy-disubstituted chalcones significantly outperform mono-substituted or 3,4-dimethoxy variants in AMPK activation potency [3].

Quantitative Differentiation Evidence for 4'-Hydroxy-3,4-methylenedioxy-chalcone Against Key Comparators


AMPK Activation: 3,4-Methylenedioxy Moiety Confers Superior Potency Over 3-Methoxy Mono-Substituted Analogs

In a systematic SAR study of chalcones as AMPK activators, the 3,4-methylenedioxy group on the B-ring significantly enhanced AMPK activation activity compared to mono-substituted analogs. The 3-methoxy group was identified as the best monosubstituent, but 3,4-disubstitution with either dimethoxy or methylenedioxy further increased potency, demonstrating that the constrained cyclic diether topology provides a quantifiable advantage over open-chain alkoxy substitution [1]. While the reference compounds in this study bear a 2'-hydroxy on the A-ring rather than the 4'-hydroxy of the target compound, the methylenedioxy SAR is directly transferable as a class-level inference.

AMPK activation diabetic nephropathy structure-activity relationship chalcone SAR

Antibacterial Essentiality of the 4'-Hydroxy Group: Bioisosteric Replacement Confirms Pharmacophoric Requirement

A dedicated bioisosteric replacement study established that the 4'-hydroxy group in hydroxy chalcones is essential for antibacterial activity. Replacement with more acidic bioisosteres (e.g., 3'-fluoro- or 3',5'-difluoro-) yielded almost inactive compounds, while exchange with a carboxy group resulted in a potent compound with improved aqueous solubility [1]. This demonstrates that the 4'-hydroxy group of the target compound is not merely a structural feature but a pharmacophoric requirement for antimicrobial target engagement, distinguishing it from non-hydroxylated or fluoro-substituted chalcone analogs.

antibacterial chalcones bioisosteric replacement 4'-hydroxy pharmacophore SAR

Cytotoxicity Safety Window: 3,4-Methylenedioxy Chalcone (CH5) Exhibits Superior Fibroblast Viability Compared to 4-Dimethylamino Chalcone (CH4)

In a preclinical safety assessment comparing two synthetic chalcone derivatives in healthy human fibroblast (BJ-5ta) and epithelial (HB4A) cell lines, 3,4-methylenedioxy chalcone (CH5) did not alter cell viability, whereas 4-dimethylamino chalcone (CH4) induced cytotoxicity in fibroblastic cells [1]. This head-to-head comparison within the same study demonstrates that the methylenedioxy substitution pattern is associated with a more favorable early safety profile compared to the 4-dimethylamino analog, providing a cell-based viability differentiation relevant to hit-to-lead prioritization.

chalcone cytotoxicity fibroblast viability pre-clinical safety methylenedioxy

CYP1B1 Prodrug Design Rationale: 3,4-Methylenedioxy Motif Enables Tumor-Selective Bioactivation Absent in Non-Methylenedioxy Chalcones

The 3,4-methylenedioxy group is a critical structural determinant for cytochrome P450 CYP1B1-mediated bioactivation. The patent literature explicitly claims 3,4-methylenedioxy-substituted chalcones as prodrugs activated by the tumor-selective CYP1B1 enzyme, with the methylenedioxy moiety serving as the site of oxidative demethylenation to yield the active dihydroxy metabolite [1]. The well-characterized analog DMU-135 (3,4-methylenedioxy-3',4',5'-trimethoxy chalcone) has been validated as a CYP1B1-activated anticancer prodrug in the Apcᴹⁱⁿ⁺ mouse model of intestinal adenoma [2]. Chalcones lacking the 3,4-methylenedioxy motif cannot exploit this tumor-selective activation pathway, representing a fundamental mechanistic differentiation.

CYP1B1 prodrug activation tumor-selective methylenedioxy chalcone

Physicochemical Differentiation: Single 4'-OH Hydrogen Bond Donor Count Distinguishes Target Compound from Dihydroxy Analogs

The target compound possesses exactly one hydrogen bond donor (the 4'-OH phenolic group) and four hydrogen bond acceptors (carbonyl oxygen, two methylenedioxy oxygens, and phenolic oxygen), with a calculated LogP of approximately 3.0 . This contrasts with its closest dihydroxy analog, 2',4'-dihydroxy-3,4-methylenedioxychalcone (C₁₆H₁₂O₅, MW 284.26), which bears two H-bond donors and has been shown to induce mitochondrial apoptosis in EAC cells via p53/Bax upregulation and Bcl-2 downregulation [1]. The single-donor profile of the target compound reduces polarity and may favor membrane permeability relative to the dihydroxy analog, while retaining the pharmacophoric 4'-OH required for bioactivity as demonstrated by bioisosteric replacement studies.

hydrogen bond donor lipophilicity drug-likeness physicochemical profiling

Procurement-Relevant Application Scenarios for 4'-Hydroxy-3,4-methylenedioxy-chalcone Based on Differentiated Evidence


Anticancer Prodrug Design Targeting CYP1B1-Overexpressing Tumors

Investigators developing tumor-selective prodrugs activated by CYP1B1 should select 4'-Hydroxy-3,4-methylenedioxy-chalcone as a core scaffold because the 3,4-methylenedioxy motif is the validated substrate for CYP1B1-mediated oxidative bioactivation, a mechanism absent in non-methylenedioxy chalcones [1]. The DMU-135 chemotype, which shares the methylenedioxy pharmacophore, has demonstrated in vivo chemopreventive efficacy in the Apcᴹⁱⁿ⁺ intestinal adenoma model [1], and the target compound's 4'-hydroxy group provides a synthetic handle for further derivatization. This application directly follows from the CYP1B1 prodrug evidence established in Section 3.

Metabolic Disease Programs Requiring AMPK Activation with Defined SAR

For diabetic nephropathy or metabolic syndrome programs, the 3,4-methylenedioxy substitution pattern drives superior AMPK activation compared to mono-alkoxy analogs, as demonstrated by the systematic SAR campaign at Chulalongkorn University where methylenedioxy-bearing chalcones were prioritized for EC₅₀ determination [2]. The 4'-OH group provides additional hydrogen-bonding capacity that may be exploited for target engagement optimization. This scenario is grounded in the class-level AMPK evidence from Section 3.

Antimicrobial Chalcone Optimization Leveraging the Essential 4'-Hydroxy Pharmacophore

Programs targeting Gram-positive pathogens should prioritize the 4'-Hydroxy-3,4-methylenedioxy-chalcone scaffold because bioisosteric replacement studies have conclusively demonstrated that the 4'-hydroxy group is essential for antibacterial activity [3]. Attempts to substitute this group with fluoro or other bioisosteres result in near-complete loss of activity, making the target compound the minimal pharmacophoric core for antibacterial chalcone development. The methylenedioxy group may further contribute to membrane penetration and target access.

Hit-to-Lead Safety Profiling: Methylenedioxy Chalcones as Low-Cytotoxicity Starting Points

When selecting chalcone scaffolds for programs where sparing of normal fibroblasts is critical, 3,4-methylenedioxy-substituted chalcones offer a demonstrated safety advantage. Direct comparative data show that 3,4-methylenedioxy chalcone (CH5) does not alter fibroblast viability while 4-dimethylamino chalcone (CH4) induces cytotoxicity [4]. This evidence supports the procurement of 4'-Hydroxy-3,4-methylenedioxy-chalcone as a preferred core for anti-inflammatory or anticancer programs requiring a wider therapeutic index in early-stage hit triage.

Quote Request

Request a Quote for 4'-Hydroxy-3,4-methylenedioxy-chalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.